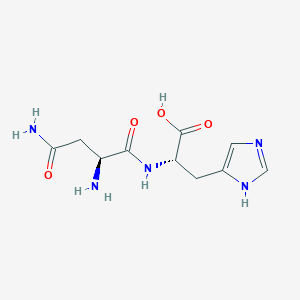![molecular formula C8H7IN2S B13117585 6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
6-Iodo-N-methylbenzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-N-methylbenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an iodine atom at the 6th position and a methyl group attached to the nitrogen atom. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-N-methylbenzo[d]thiazol-2-amine typically involves the iodination of N-methylbenzo[d]thiazol-2-amine. One common method is the electrophilic substitution reaction where iodine is introduced into the benzothiazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-N-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of N-methylbenzo[d]thiazol-2-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-methylbenzo[d]thiazol-2-amine.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Iodo-N-methylbenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Wirkmechanismus
The mechanism of action of 6-Iodo-N-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. Molecular docking studies have shown that benzothiazole derivatives can bind to protein receptors, affecting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 6-Iodobenzo[d]thiazol-2-amine
- 2-Chloro-6-methylbenzothiazole
- N-(6-methyl-1,3-benzothiazol-2-yl)-N’-(4-methylbenzoyl)thiourea
Uniqueness
6-Iodo-N-methylbenzo[d]thiazol-2-amine is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methyl group can affect the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Eigenschaften
Molekularformel |
C8H7IN2S |
|---|---|
Molekulargewicht |
290.13 g/mol |
IUPAC-Name |
6-iodo-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7IN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
BAAVXIXKVRNETO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC2=C(S1)C=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)

